1H-pyrrolo[3,2-c]pyridin-4-amine
Overview
Description
1H-pyrrolo[3,2-c]pyridin-4-amine is a compound with the molecular formula C7H7N3 . It is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Synthesis Analysis
A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridin-4-amine is characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring . The results of molecular modeling studies suggested that 10t interacts with tubulin by forming hydrogen bonds with colchicine sites Thrα179 and Asnβ349 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 133.15 g/mol and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors, and its complexity is 126 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1H-pyrrolo[3,2-c]pyridin-4-amine”, organized into distinct sections for each application:
Antidiabetic Applications
Compounds similar to “1H-pyrrolo[3,2-c]pyridin-4-amine” have been studied for their potential to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anticancer Research
These compounds have also been evaluated for their effects on the migration and invasion abilities of cancer cells, indicating potential applications in cancer treatment strategies .
Antiviral Activity
Five-membered heteroaryl amines, which are structurally related to “1H-pyrrolo[3,2-c]pyridin-4-amine”, have shown antiviral activity against viruses such as Newcastle disease virus. This suggests that further modification of these compounds could lead to new antiviral therapeutics .
Heterocyclic Chemistry
The structural motif of “1H-pyrrolo[3,2-c]pyridin-4-amine” is part of a broader class of heterocyclic compounds that have been extensively studied for various biomedical applications. Over 300,000 derivatives have been described, indicating a wide range of potential research applications .
Synthetic Chemistry
Methods for synthesizing derivatives of pyrazolopyridine systems are an active area of research. The synthesis strategies and approaches are systematized according to the method used to assemble the pyrazolopyridine system .
Oncological Applications
Derivatives of pyrazoloquinolines, which share a similar heterocyclic core with “1H-pyrrolo[3,2-c]pyridin-4-amine”, have been found to be active against certain cancer cells. This indicates potential applications in developing new oncological treatments .
Mechanism of Action
Target of Action
1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound that has shown significant biological activity. The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s potent activities against FGFR1, 2, and 3 . The compound’s interaction with these receptors results in changes in the cellular processes, primarily inhibiting cell proliferation and inducing apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
For instance, in a related compound, it was observed that intravenous dosing showed high total clearance, comparable to hepatic blood flow in rats, while oral dosing resulted in low exposure of plasma concentration and low oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . Furthermore, the compound also significantly inhibits the migration and invasion of cells . These effects contribute to its potential as a therapeutic agent in cancer treatment.
Safety and Hazards
Future Directions
The broad spectrum of pharmacological properties of pyrrolo[3,2-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . Future research could focus on exploring its potential in treating diseases of the nervous and immune systems, as well as its antidiabetic, antimycobacterial, antiviral, and antitumor activities .
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIMEEWBBDTVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314855 | |
Record name | 1H-pyrrolo[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60290-23-5 | |
Record name | 60290-23-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-pyrrolo[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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